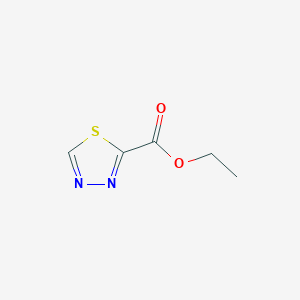

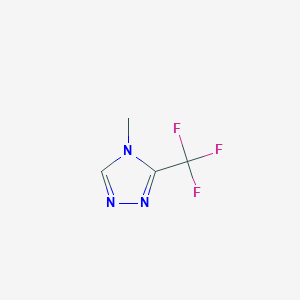

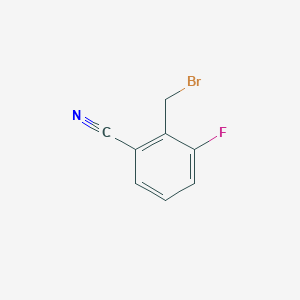

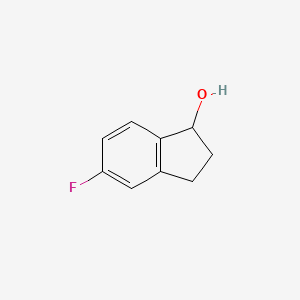

![molecular formula C8H13NO B1290067 1-Azabicyclo[3.2.2]nonan-3-one CAS No. 473795-47-0](/img/structure/B1290067.png)

1-Azabicyclo[3.2.2]nonan-3-one

Vue d'ensemble

Description

1-Azabicyclo[3.2.2]nonan-3-one and its derivatives are a class of heterocyclic compounds that have been the subject of various synthetic and pharmacological studies. These compounds are characterized by a bicyclic structure that includes a nitrogen atom, making them part of the azabicyclo nonane family. The interest in these compounds arises from their potential biological activities, including antiarrhythmic, antimicrobial, antitubercular, and antiprotozoal properties .

Synthesis Analysis

The synthesis of these azabicyclo nonane derivatives often involves multi-step reactions, including Mannich condensation, iodolactonization, and cyclization reactions. For instance, 3-selena-7-azabicyclo[3.3.1]nonanes were synthesized and characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . Another approach involved the condensation of ketene acetals with isoquinolinium salts followed by iodolactonization to produce functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones . Additionally, the synthesis of 3-azabicyclo[3.3.1]nonanes was described through the addition of α-bromomethylacrylate to N-tosylpiperidone enamine .

Molecular Structure Analysis

The molecular structure and conformation of these compounds have been extensively studied using NMR spectroscopy and X-ray diffraction. For example, the crystal structure of certain selena-azabicyclo nonane derivatives was determined, providing insights into their three-dimensional arrangement . Detailed NMR analysis of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones revealed that they exist in a twin-chair conformation with equatorial orientation of substituents .

Chemical Reactions Analysis

The azabicyclo nonane derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, thiosemicarbazones were obtained from azabicyclo nonane derivatives and exhibited significant antimicrobial activities . Additionally, the reaction of azabicyclo nonane derivatives with pyrazine-2-carbohydrazide led to the formation of compounds with promising antitubercular and antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The NMR studies indicate that the stereochemistry of these molecules plays a significant role in their chemical behavior. The presence of substituents on the phenyl and methyl groups on the heterocycle or carbocycle affects the electronic properties and, consequently, the biological activity of these compounds . Furthermore, the antimicrobial and antiprotozoal activities of these compounds have been linked to their structural conformations and the presence of specific functional groups .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

- Synthesis and Antimicrobial Evaluation : 2-[(2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles derived from 1-Azabicyclo[3.2.2]nonan-3-one have shown notable in vitro antibacterial and antifungal activities, particularly against organisms such as Escherichia coli, Bacillus Subtilis, and Aspergillus flavus (Ramachandran et al., 2011).

Antiprotozoal Activity

- Against Trypanosoma brucei rhodesiense and Plasmodium falciparum : New 2-azabicyclo[3.2.2]nonanes, derived from 1-Azabicyclo[3.2.2]nonan-3-one, exhibit enhanced antiprotozoal activities, particularly against Trypanosoma b. rhodesiense and Plasmodium falciparum, offering potential as lead compounds for further modifications (Seebacher et al., 2005).

SAR Study Towards Antimicrobial Agents

- Stereospecific Synthesis and Activity Relationship : The study of 1-methyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones/oximes/O-methyloximes identified lead molecules for antimicrobial activity, emphasizing the potential of 1-Azabicyclo[3.2.2]nonan-3-one derivatives in developing new antimicrobial agents (Parthiban et al., 2010).

Other Applications

- Derivatives as Potential Analgesics : Certain derivatives of 3-Azabicyclo[3.3.1]nonane, closely related to 1-Azabicyclo[3.2.2]nonan-3-one, have demonstrated promising analgesic activities, suggesting potential applications in pain management (Oki et al., 1970).

Orientations Futures

Propriétés

IUPAC Name |

1-azabicyclo[3.2.2]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMDCCKFBJQYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623770 | |

| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[3.2.2]nonan-3-one | |

CAS RN |

473795-47-0 | |

| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The paper mentions that 1-azabicyclo[3.2.2]nonan-3-one readily undergoes deuterium exchange at the C3 position. What does this suggest about the structure of this compound?

A1: The rapid deuterium exchange at the C3 position of 1-azabicyclo[3.2.2]nonan-3-one in the presence of MeOD suggests that the ketone exists in equilibrium with its enol tautomer. This enol form has a more acidic hydrogen at the C3 position, which is easily replaced by deuterium from the solvent. This easy enolization is a key chemical property of this compound [].

Q2: The synthesis described in the paper utilizes cinchonine and cinchonidine as starting materials. Why are these specific molecules chosen for this reaction?

A2: Cinchonine and cinchonidine are naturally occurring quinoline alkaloids that possess the desired azabicyclic ring system required for the target molecule. Their use as starting materials provides a chiral pool approach, meaning the existing chirality in these molecules is exploited to control the stereochemistry of the final product, leading to enantiopure 1-azabicyclo[3.2.2]nonanes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

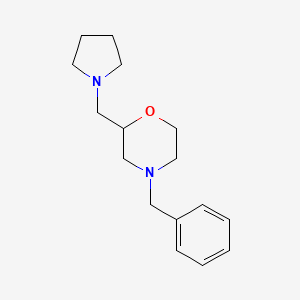

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)